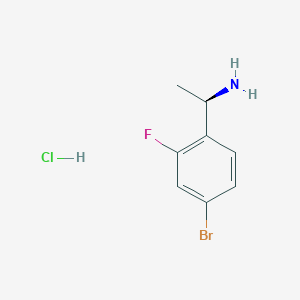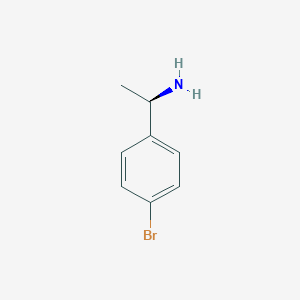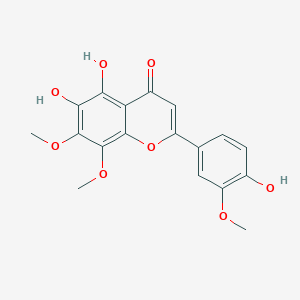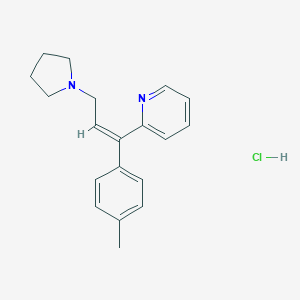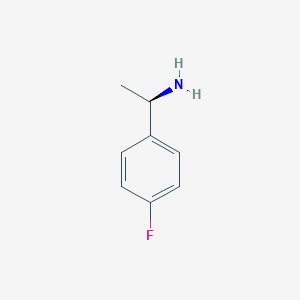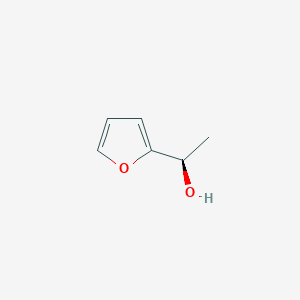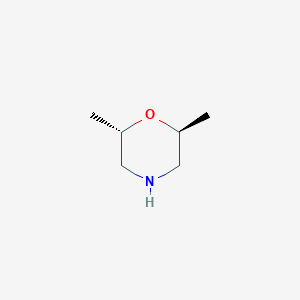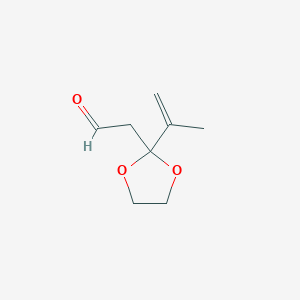
2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde, also known as MDP2P, is a chemical compound that is commonly used in the synthesis of illegal drugs such as MDMA (ecstasy). Despite its association with illegal drug production, MDP2P has several scientific research applications and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
The mechanism of action of 2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and toxins in the body. Additionally, 2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde has been shown to inhibit the activity of certain proteins involved in the regulation of cell growth and division.
Efectos Bioquímicos Y Fisiológicos
2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde has been shown to have several biochemical and physiological effects in the body. It has been shown to have antibacterial and antifungal effects, which may make it useful in the development of new antibiotics. Additionally, 2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde has been shown to have antitumor effects, which may make it useful in the development of new cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it accessible for many researchers. Additionally, 2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde has a range of biological activities, which makes it useful for investigating a variety of research questions. However, one limitation is that 2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde is associated with illegal drug production, which may make it difficult to obtain or use in some research settings.
Direcciones Futuras
There are several potential future directions for research on 2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde. One area of interest is the development of new drugs and therapies based on its biological activities. Additionally, research on the mechanism of action of 2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde may lead to a better understanding of the regulation of cell growth and division. Finally, further investigation of the antibacterial and antifungal effects of 2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde may lead to the development of new antibiotics.
Métodos De Síntesis
2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde is typically synthesized through the reaction of piperonal with nitroethane, followed by reduction with sodium borohydride. This process results in the formation of 2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde as a yellow oil, which can then be purified through distillation or recrystallization.
Aplicaciones Científicas De Investigación
2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde has been studied extensively for its potential use in the development of new drugs and therapies. It has been shown to have a range of biological activities, including antibacterial, antifungal, and antitumor effects. Additionally, 2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde has been investigated for its potential use as a precursor in the synthesis of new drugs with therapeutic potential.
Propiedades
Número CAS |
139436-48-9 |
|---|---|
Nombre del producto |
2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde |
Fórmula molecular |
C8H12O3 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
2-(2-prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde |
InChI |
InChI=1S/C8H12O3/c1-7(2)8(3-4-9)10-5-6-11-8/h4H,1,3,5-6H2,2H3 |
Clave InChI |
BISFQENSRODWAB-UHFFFAOYSA-N |
SMILES |
CC(=C)C1(OCCO1)CC=O |
SMILES canónico |
CC(=C)C1(OCCO1)CC=O |
Sinónimos |
1,3-Dioxolane-2-acetaldehyde, 2-(1-methylethenyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



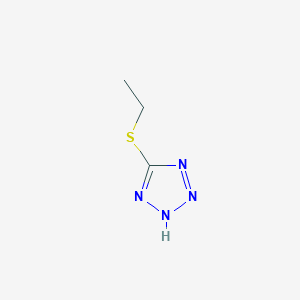
![1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride](/img/structure/B152065.png)

